molecular formula C15H18Cl2N2O2S B2964365 2,4-dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396684-23-3

2,4-dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2964365
CAS No.: 1396684-23-3
M. Wt: 361.28
InChI Key: HNFOUTFVBQEZOK-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a benzenesulfonamide group, a motif frequently explored for its ability to interact with enzyme active sites, particularly carbonic anhydrases . The molecule is further functionalized with a pyrrolidine ring, a nitrogen-containing heterocycle common in pharmaceuticals due to its contribution to bioavailability and molecular recognition . The presence of a rigid alkyne linker in the structure suggests potential for use in click chemistry applications, facilitating bioconjugation for probe development or target identification studies. Researchers are investigating this compound and its analogues as potential scaffolds for developing novel therapeutic agents. The structural features are associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making it a valuable intermediate for constructing more complex, targeted molecules . This compound is intended for laboratory research purposes to study signal transduction pathways, enzyme inhibition, and cellular processes. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2S/c1-12-10-15(14(17)11-13(12)16)22(20,21)18-6-2-3-7-19-8-4-5-9-19/h10-11,18H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOUTFVBQEZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a dichlorobenzene moiety and a pyrrolidine group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19Cl2N3O2S. The compound features:

  • Dichlorobenzene ring : Contributes to lipophilicity and potential interaction with biological targets.
  • Pyrrolidine moiety : May enhance binding affinity to receptors or enzymes.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves inhibition of folic acid synthesis, critical for bacterial growth.

CompoundActivityReference
SulfanilamideBroad-spectrum antibacterial
2,4-DichlorobenzenesulfonamideEffective against E. coli

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have shown that sulfonamides can induce apoptosis in cancer cells. For example, a related study reported that compounds with similar scaffolds exhibited cytotoxic effects on various cancer cell lines by disrupting cell cycle progression.

Cell LineIC50 (µM)Mechanism
A431 (human epidermoid carcinoma)<10Induction of apoptosis
HT29 (colon cancer)15Inhibition of proliferation

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis.
  • Receptor Modulation : The pyrrolidine group may allow for interaction with specific receptors or enzymes, potentially enhancing the compound's bioactivity.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that sulfonamides can increase ROS levels in cancer cells, leading to oxidative stress and cell death.

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives in clinical settings:

  • Case Study 1 : A patient with recurrent urinary tract infections was treated with a sulfonamide derivative similar to the compound . The treatment resulted in a significant reduction in infection recurrence.
  • Case Study 2 : In vitro studies using A431 cells showed that the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other benzenesulfonamide derivatives, particularly those with heterocyclic amine side chains or modified aromatic substituents. Below is an analysis based on structural analogs synthesized in related studies (e.g., ).

Aromatic Ring Substitutions

  • Target Compound: 2,4-Dichloro-5-methyl substitution. The methyl group adds steric bulk and modest hydrophobicity.
  • Comparable Compounds :
    • Compounds 8d–8h () feature 2,4-difluorophenyl sulfonamide groups. Fluorine, being smaller and less lipophilic than chlorine, may reduce steric hindrance and alter electronic properties.
    • Methoxy and pyridinyl substituents in 8d–8h introduce hydrogen-bonding capabilities, which are absent in the target compound’s dichloro-methyl motif.

Side Chain Heterocycles

  • Target Compound: Pyrrolidine (5-membered ring) linked via an alkyne. Pyrrolidine’s compact size favors interactions with shallow binding pockets.
  • Comparable Compounds: 8f: Contains pyrrolidin-1-yl, analogous to the target compound, but linked via an acrylamide group. The acrylamide’s conjugated double bond introduces planarity, contrasting with the alkyne’s linear geometry. 8g (piperidin-1-yl) and 8h (morpholino): Larger 6-membered rings may alter binding kinetics due to increased steric demand or polarity (e.g., morpholino’s oxygen atom).

Linker Groups

  • Target Compound : But-2-yn-1-yl linker. The alkyne’s rigidity may reduce entropic penalties during binding compared to flexible linkers.
  • Comparable Compounds :
    • 8d–8h : Use acrylamide (propenamide) linkers. The conjugated system allows for resonance stabilization and planar orientation, which could enhance π-π stacking with aromatic residues in targets.

Research Findings and Hypotheses

  • Bioactivity : The target compound’s dichloro-methyl groups may enhance membrane permeability compared to fluorine-substituted analogs, though this could compromise solubility.
  • Selectivity : The pyrrolidine-alkyne combination may improve selectivity for targets requiring compact, rigid ligands (e.g., kinases or GPCRs).
  • Synthetic Feasibility : The alkyne linker’s stability under reaction conditions remains unverified but could require specialized catalysts (e.g., copper(I) click chemistry).

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